C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine
Description
C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine is a thiazole-based compound featuring a 3-ethylphenyl substituent at the 2-position of the thiazole ring and a methylamine group at the 4-position. Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ethyl group at the 3-position of the phenyl ring introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
CAS No. |
885280-88-6 |
|---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
[2-(3-ethylphenyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C12H14N2S/c1-2-9-4-3-5-10(6-9)12-14-11(7-13)8-15-12/h3-6,8H,2,7,13H2,1H3 |
InChI Key |
FUUVBSWBFQQFOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=NC(=CS2)CN |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Ring
The thiazole ring can be synthesized using the Hantzsch thiazole synthesis , which typically involves:
- Reagents : α-Haloketones and thioamides.
- Reaction Conditions : The reaction is generally carried out in a solvent such as ethanol or DMF (Dimethylformamide) at elevated temperatures (around 80°C) for several hours.
Substitution with 3-Ethyl-phenyl Group
After forming the thiazole ring, the next step is to introduce the 3-ethylphenyl group through a Friedel-Crafts alkylation :
- Reagents : 3-Ethylbenzene and a Lewis acid catalyst (e.g., aluminum chloride).
- Reaction Conditions : The reaction is performed under anhydrous conditions, typically at low temperatures (0°C to room temperature) to control the reaction rate and minimize side reactions.
Introduction of the Methylamine Group
The final step involves nucleophilic substitution to introduce the methylamine group:
- Reagents : Methylamine, typically in its hydrochloride form.
- Reaction Conditions : This step is conducted under basic conditions (using bases like sodium hydroxide) at moderate temperatures (25°C to 50°C).
In industrial settings, these synthetic routes can be scaled up using continuous flow techniques or optimized batch processes to enhance yield and reduce costs. The use of more efficient catalysts and solvents can also improve overall efficiency.
Optimization Techniques
Continuous Flow Reactions : These allow for better temperature control and mixing, leading to improved reaction rates.
Catalyst Selection : Employing more effective catalysts can significantly reduce reaction times and increase yields.
Environmental Considerations
The choice of solvents and reagents should also consider environmental impact, promoting greener chemistry practices by minimizing hazardous waste.
To confirm the identity and purity of C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine, various characterization methods are employed:
| Technique | Purpose | Key Indicators |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical shifts of protons and carbons |
| Mass Spectrometry | Molecular weight determination | Molecular ion peaks |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic absorption bands |
The preparation methods for this compound involve well-established synthetic routes that can be optimized for efficiency in both laboratory and industrial settings. Characterization techniques play a crucial role in confirming the identity of the synthesized compound, ensuring its suitability for further biological evaluation or application.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylamine group undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form secondary amines .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine .
Mechanistic Pathway :
-
Deprotonation of the amine under basic conditions.
-
Nucleophilic attack on the electrophilic carbon of the alkyl/acyl reagent.
Example Reaction :
Oxidation Reactions
The thiazole ring is susceptible to oxidation, particularly at the sulfur atom:
-
S-Oxidation : Treatment with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives .
Conditions and Products :
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| HO (30%) | Sulfoxide | 65–75 |
| mCPBA | Sulfone | 80–85 |
Mechanistic Insight :
Electrophilic attack on the sulfur atom followed by oxygen insertion .
Reduction Reactions
The thiazole ring can be reduced to a thiazolidine under hydrogenation conditions:
Example Reaction :
Key Data :
Electrophilic Aromatic Substitution (EAS)
The 3-ethylphenyl group undergoes EAS at the para position relative to the ethyl substituent:
Regioselectivity :
The ethyl group acts as an electron-donating group, directing electrophiles to the para position .
Condensation Reactions
The primary amine participates in Schiff base formation with aldehydes:
Conditions :
Cycloaddition Reactions
While not directly reported for this compound, analogous thiazoles participate in:
-
Huisgen Cycloaddition : With azides under Cu(I) catalysis to form triazoles .
-
Diels-Alder Reactions : With dienophiles like maleic anhydride .
Theoretical Basis :
The thiazole’s π-electron system enables participation as a diene or dipolarophile .
Complexation with Metal Ions
The amine and sulfur atoms act as ligands for transition metals:
Application :
Such complexes are explored for catalytic and antimicrobial purposes .
Scientific Research Applications
C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine has been identified as having potential antimicrobial and anticancer properties. Research indicates that compounds with thiazole rings can interact with various biological targets, influencing enzyme activity and receptor functionality. This interaction may lead to the inhibition of cancer cell growth or the induction of apoptosis through specific signaling pathways .
Anticancer Properties
Studies suggest that thiazole derivatives, including this compound, exhibit selective cytotoxicity against cancer cells. The mechanism often involves the modulation of critical pathways associated with cell survival and proliferation. For instance, the compound's ability to inhibit specific kinases involved in cancer progression has been documented.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interfere with microbial cell functions, potentially leading to cell death. Ongoing studies are focused on elucidating the precise mechanisms by which this compound exerts its antimicrobial effects.
General Synthesis Approach
The synthesis process often employs:
- Solvents: Commonly used solvents include methanol, ethanol, and tetrahydrofuran (THF).
- Catalysts: Methanesulfonic acid is frequently utilized as a catalyst in these reactions.
- Reactor Types: Continuous flow reactors may be employed in industrial settings to enhance production consistency and quality .
Reaction Mechanism
The general reaction mechanism involves the formation of the thiazole ring followed by the introduction of the ethyl group and methylamine moiety. The specific steps can vary based on desired purity and yield.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key Structural Features
The thiazole ring's position and substitution patterns significantly influence biological activity:
- The presence of an ethyl group at the 3-position on the phenyl ring enhances lipophilicity, which is beneficial for cellular uptake.
- Variations in substitution can lead to differences in potency against specific biological targets .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into how minor changes can impact efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethyl substitution on phenyl group | Anticancer, antimicrobial |
| 2-(4-Phenyl-thiazol-2-yl)-ethylamine | Different substitution pattern | Moderate antimicrobial |
| General Thiazole Derivatives | Basic thiazole framework | Varies widely based on substitutions |
Case Studies
Several case studies highlight the practical applications of this compound:
Study on Anticancer Activity
In a study focusing on its anticancer properties, researchers demonstrated that this compound inhibited the proliferation of various cancer cell lines at low micromolar concentrations, showcasing its potential as a lead compound for further development .
Investigation into Antimicrobial Effects
Another study examined its effectiveness against a range of bacterial strains, revealing significant antibacterial activity compared to standard antibiotics, thus indicating its potential role in addressing antibiotic resistance issues.
Mechanism of Action
The mechanism of action of C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine with four structurally related thiazole derivatives, highlighting key differences in substituents, molecular properties, and available
Key Observations:
Lipophilicity: Ethyl and dimethyl substituents increase lipophilicity compared to methoxy or unsubstituted phenyl groups, which may improve blood-brain barrier penetration. Steric Effects: The 3,4-dimethylphenyl analog introduces steric hindrance, which could limit binding to narrow enzymatic pockets.
Biological Activity :
While direct data for the target compound are unavailable, thiazole derivatives with chlorophenyl and diphenylmethyl substituents exhibit moderate to good antibacterial and antifungal activity. For example, N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine () showed efficacy against Staphylococcus aureus and Candida albicans, suggesting that substituent electronegativity and bulk are critical for activity.
Synthetic Feasibility : The methoxy-substituted analog (CAS 885280-24-0) is commercially available at ≥98% purity, indicating robust synthetic protocols for similar thiazole derivatives. The unsubstituted phenyl variant (CAS MFCD02682055) is also readily accessible, underscoring the versatility of thiazole synthesis.
Biological Activity
C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Thiazole Derivatives
Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structural features of thiazoles allow them to interact with various biological targets, making them valuable in drug design and development.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity. The thiazole ring can interact with specific molecular targets, leading to inhibition or activation of biochemical pathways. For instance, it has been suggested that this compound may disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization, which is a mechanism shared by other thiazole derivatives known for their antiproliferative effects .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have reported IC50 values in the low micromolar range, indicating potent activity against human cancer cells such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 1.7 |
| This compound | HT-29 | 38 |
| Combretastatin A-4 | MCF-7 | 0.005 |
| Combretastatin A-4 | HT-29 | 0.004 |
The compound's mechanism includes inducing apoptosis through the activation of caspases, which are crucial for programmed cell death pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness comparable to established antifungal agents like ketoconazole .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 1.23 µg/mL |
| Candida parapsilosis | 1.23 µg/mL |
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in treating resistant strains of pathogens and cancer cells:
- Antiproliferative Studies : One study synthesized a series of thiazoles and evaluated their antiproliferative effects on multiple cancer cell lines. The results indicated that modifications at the C2 position significantly influenced potency, with some derivatives showing up to a 1000-fold increase in activity compared to standard treatments .
- Antimicrobial Efficacy : Another investigation focused on the antifungal properties of thiazole derivatives against Candida species. The study found that certain derivatives exhibited MIC values comparable to traditional antifungal therapies, suggesting their potential as alternative treatments .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazole precursors. For example, refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours yields thiourea intermediates, which are further treated with formaldehyde and methylamine to form methylamine derivatives . Key steps include monitoring reaction progress via TLC and purification through recrystallization (ethanol) or silica gel chromatography (ethyl acetate/hexane) .
Q. How is structural characterization of this compound performed to confirm its identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are primary tools. For instance, the integration of aromatic protons in ¹H NMR (e.g., δ 7.2–8.1 ppm for phenyl-thiazole systems) and molecular ion peaks in mass spectra (e.g., m/z 190.27 for methylamine derivatives) are critical . Infrared (IR) spectroscopy can confirm functional groups like C-N (1250–1350 cm⁻¹) and thiazole rings (1600–1650 cm⁻¹) .
Q. What in vitro biological screening methods are used to evaluate its bioactivity?
- Methodological Answer : Antibacterial and antifungal efficacy is assessed using agar diffusion or microdilution assays against strains like E. coli and C. albicans. Minimum inhibitory concentrations (MICs) are determined by serial dilution, with positive controls (e.g., ciprofloxacin) and solvent blanks .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or by-product formation?
- Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), stoichiometry of formaldehyde (30% aqueous solution), and temperature (90–95°C vs. reflux) significantly impact yields. For example, increasing formaldehyde from 50 mmol to 100 mmol improved cyclization efficiency in oxadiazinane derivatives . Computational modeling (e.g., DFT) can predict reaction pathways to minimize side products .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring enhances antimicrobial activity by increasing electrophilicity. For instance, 4-chlorophenyl derivatives showed MICs of 8–16 µg/mL against S. aureus, compared to 32–64 µg/mL for unsubstituted analogs . QSAR studies using Hammett constants (σ) and logP values can rationalize these trends .
Q. How can contradictory biological data across structurally similar analogs be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., nutrient media pH affecting compound solubility). Redesign experiments using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill curves vs. MICs). For example, a compound inactive in agar diffusion may show potency in liquid culture due to enhanced diffusion .
Q. What advanced analytical techniques validate crystallographic or conformational properties?
- Methodological Answer : X-ray crystallography resolves dihedral angles between aromatic systems (e.g., 5.3° between thiadiazole and nitro-phenyl rings) and hydrogen-bonded dimerization patterns (N–H⋯O interactions at 2.78 Å) . Solid-state NMR or powder XRD can assess polymorphism in bulk samples .
Q. How can computational methods predict metabolic stability or toxicity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. ADMET models (e.g., SwissADME) estimate hepatic clearance and CYP450 interactions. For example, methylamine derivatives with logP >3 may exhibit higher membrane permeability but risk hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
